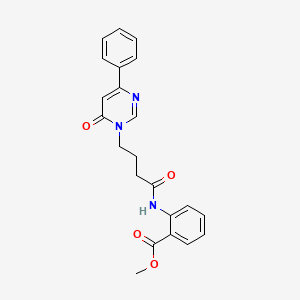
methyl 2-(4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamido)benzoate is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Genotoxicity Studies
Research on related compounds, such as methyl-tert-butyl ether and benzene derivatives, provides a methodology framework for assessing genotoxic effects. These studies typically utilize assays like the comet assay to evaluate DNA damage in human lymphocytes, highlighting the potential for investigating similar effects in compounds like methyl 2-(4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamido)benzoate on genetic material (Chen et al., 2008).
Synthesis and Catalysis
The synthesis of complex organic compounds often involves catalytic processes and rearrangement reactions. For instance, the Fries rearrangement, a reaction that rearranges aryl esters to phenolic esters under acidic conditions, could offer insights into synthetic pathways that might be relevant for modifying or synthesizing derivatives of the target compound (Harjani et al., 2001).
Biological Activity and Toxicity
Research into the biological activity of compounds with similar structures, such as antifolate properties of pyrimidine derivatives, could inform studies on the potential biological or therapeutic applications of this compound. These studies often involve evaluating the inhibition of cellular growth or enzyme function, which could be relevant for assessing the bioactivity of the compound (Degraw et al., 1992).
Pesticide Toxicity Evaluation
In vitro systems have been increasingly used to evaluate the toxicity of various chemicals, including pesticides. Such methodologies could be adapted to study the safety profile of this compound, especially in terms of its impact on cellular structures and functions (Camatini et al., 1996).
Herbicidal Activity
The development and testing of novel herbicides provide a framework for evaluating the herbicidal potential of new compounds. Studies on the synthesis and herbicidal activity of pyrimidin-2-yl salicylates against specific weeds could guide research into the agricultural applications of this compound (Tamaru et al., 1996).
Properties
IUPAC Name |
methyl 2-[4-(6-oxo-4-phenylpyrimidin-1-yl)butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-29-22(28)17-10-5-6-11-18(17)24-20(26)12-7-13-25-15-23-19(14-21(25)27)16-8-3-2-4-9-16/h2-6,8-11,14-15H,7,12-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPQFFMBOSMUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2431932.png)
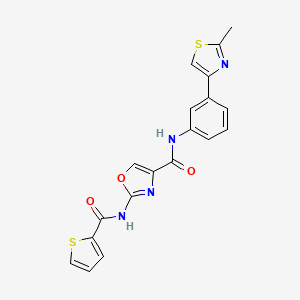
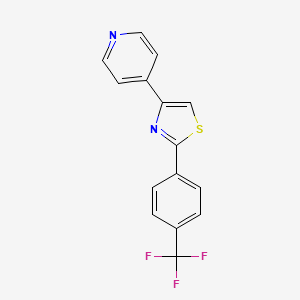
![5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide](/img/structure/B2431937.png)
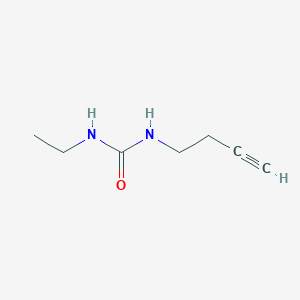
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2431940.png)


![2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine](/img/structure/B2431943.png)
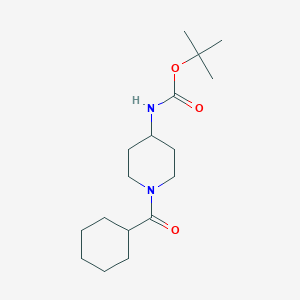

![5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2431946.png)

